4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one
CAS No.: 136794-23-5
Cat. No.: VC6265296
Molecular Formula: C5H7N3OS
Molecular Weight: 157.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136794-23-5 |
|---|---|
| Molecular Formula | C5H7N3OS |
| Molecular Weight | 157.19 |
| IUPAC Name | 4-cyclopropyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
| Standard InChI | InChI=1S/C5H7N3OS/c9-4-6-7-5(10)8(4)3-1-2-3/h3H,1-2H2,(H,6,9)(H,7,10) |
| Standard InChI Key | VOYLTNHAWCUHPY-UHFFFAOYSA-N |
| SMILES | C1CC1N2C(=O)NNC2=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one has the molecular formula C₅H₆N₃OS, corresponding to a molecular weight of 156.18 g/mol . The cyclopropyl group introduces steric constraints, while the thioxo (S=O) moiety enhances electrophilicity, making the compound amenable to nucleophilic substitutions.
Structural Elucidation
X-ray crystallography data for this compound remains unreported, but analogous structures suggest a planar triazolidinone core with the cyclopropyl group adopting a puckered conformation. The thioxo group at position 5 participates in hydrogen bonding, influencing solubility and crystal packing .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 225.6 ± 23.0 °C (Predicted) | |
| Density | 1.29 ± 0.1 g/cm³ (Predicted) | |
| pKa | 10.73 ± 0.70 (Predicted) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one typically involves cyclocondensation reactions. A patented method outlines the reaction of 1-cyclopropylhydrazinecarbothioamide (CAS 122813-75-6) with carbonyl derivatives under acidic conditions .
Key Reaction Steps:
-
Formation of Hydrazinecarbothioamide Intermediate:
Cyclopropylamine reacts with thiocarbonyl diimidazole to yield 1-cyclopropylhydrazinecarbothioamide . -
Cyclization:
The intermediate undergoes intramolecular cyclization in the presence of acetic anhydride, forming the triazolidinone ring .
Table 2: Synthetic Intermediates
| Intermediate | CAS Number | Role in Synthesis |
|---|---|---|
| 1-Cyclopropylhydrazinecarbothioamide | 122813-75-6 | Precursor for cyclization |
| tert-Butyl derivatives | 306935-44-4 | Protecting group strategies |
Biological Activity and Agrochemical Applications
Fungicidal Efficacy
4-Cyclopropyl-5-thioxo-1,2,4-triazolidin-3-one exhibits broad-spectrum antifungal activity. In EP3670501A1, derivatives of this compound demonstrated EC₅₀ values <10 ppm against Botrytis cinerea and Puccinia recondita . The thioxo group enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
-
Cyclopropyl Group: Increases lipophilicity, improving membrane permeability.
-
Thioxo Group: Critical for hydrogen bonding with fungal protein targets .
Physicochemical and Toxicological Profile
Stability and Reactivity
The compound is stable under ambient conditions but degrades in alkaline environments due to thioxo group hydrolysis. Its half-life in aqueous solutions at pH 7 is approximately 14 days .
Future Perspectives and Research Gaps
Environmental Impact
Degradation pathways and ecotoxicological effects remain uncharacterized. Advanced oxidation processes (AOPs) could mitigate environmental persistence .
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